Pyrethrosin

Descripción

Historical Context of Pyrethrosin Discovery and Early Chemical Studies

The study of chemical constituents from the pyrethrum plant, Tanacetum cinerariifolium, has a long history, primarily driven by the plant's well-known insecticidal properties attributed to a class of compounds called pyrethrins (B594832). Amidst the extensive investigation of these insecticidal esters, other secondary metabolites were also isolated and characterized. This compound holds a notable place in this history as the first sesquiterpene lactone to be isolated from the flower heads of T. cinerariifolium. nih.gov

First identified in the 19th century, the isolation of this compound marked an important step in understanding the complex chemical profile of the pyrethrum plant beyond its primary insecticidal components. maxapress.com Early chemical studies focused on elucidating its unique structure, which features a ten-membered germacrane (B1241064) ring fused to a lactone ring. These initial characterizations were foundational, establishing this compound as a representative member of the sesquiterpene lactone class, a large and diverse group of natural products known for their wide range of biological activities.

This compound as a Representative Sesquiterpene Lactone in Tanacetum cinerariifolium

This compound is a key example of the sesquiterpene lactones (STLs) present in Tanacetum cinerariifolium. These compounds are a significant part of the plant's chemical defense system. researchgate.netnih.gov Unlike the neurotoxic pyrethrins, STLs like this compound contribute to the plant's defense through different mechanisms, including acting as deterrents to herbivores and possessing antimicrobial properties. nih.govnih.gov

STLs are stored in specialized structures called glandular trichomes, which are found on the surface of the plant's achenes (seeds) and leaves. nih.govresearchgate.net The biosynthesis of this compound and other STLs in pyrethrum originates from the precursor farnesyl diphosphate (B83284). nih.gov A key intermediate in the pathway is believed to be germacratrien-12-oic acid. nih.govresearchgate.netnih.gov The formation of the characteristic lactone ring is a critical step, involving specific hydroxylation of this precursor. nih.govresearchgate.net Along with this compound, other related STLs such as chrysanin and β-cyclothis compound are also found in the plant. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C15H20O3 |

| Molar Mass | 248.32 g/mol |

| Class | Sesquiterpene Lactone |

| Sub-Class | Germacranolide |

| Natural Source | Tanacetum cinerariifolium |

| Key Structural Features | Ten-membered carbocyclic ring, α-methylene-γ-lactone group |

Contemporary Research Significance of this compound in Natural Product Chemistry

In contemporary natural product chemistry, the search for novel, biologically active compounds is a major focus. nih.govmdpi.com Natural products serve as a vital source of inspiration for new therapeutic agents and other chemical tools. researchgate.net this compound continues to be a subject of research interest due to its array of documented biological activities. nih.gov

Scientific investigations have demonstrated that this compound exhibits several distinct biological properties. nih.gov Its reactive α-methylene-γ-lactone structure is a key feature responsible for much of its bioactivity. maxapress.com The ongoing study of this compound and its derivatives contributes to the broader understanding of how sesquiterpene lactones interact with biological systems and underscores the importance of exploring the chemical diversity of plants like T. cinerariifolium for new scientific discoveries. nih.gov

Table 2: Investigated Biological Activities of this compound

| Activity Type | Research Finding | Source |

|---|---|---|

| Cytotoxic | Exhibits activity against certain cell lines. | nih.gov |

| Phytotoxic | Shows inhibitory effects on plant growth. | nih.gov |

| Antibacterial | Demonstrates activity against various bacteria. | nih.gov |

| Antifungal | Possesses inhibitory properties against fungi. | nih.gov |

| Root Growth Inhibition | Specifically noted to inhibit root development. | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Germacratrien-12-oic acid |

| Farnesyl diphosphate |

| β-cyclothis compound |

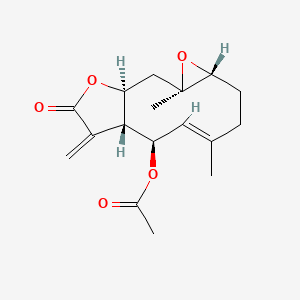

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

28272-18-6 |

|---|---|

Fórmula molecular |

C17H22O5 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

[(1S,3R,5R,8E,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-5-6-14-17(4,22-14)8-13-15(10(2)16(19)21-13)12(7-9)20-11(3)18/h7,12-15H,2,5-6,8H2,1,3-4H3/b9-7+/t12-,13+,14-,15+,17-/m1/s1 |

Clave InChI |

JJMLQAVFDJXJAL-JOXWODGISA-N |

SMILES |

CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C |

SMILES isomérico |

C/C/1=C\[C@H]([C@H]2[C@H](C[C@@]3([C@H](O3)CC1)C)OC(=O)C2=C)OC(=O)C |

SMILES canónico |

CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pyrethrosin; NSC 22070; NSC-22070; NSC22070 |

Origen del producto |

United States |

Pyrethrosin Biosynthesis: Pathways, Enzymology, and Genetic Regulation

Elucidation of Sesquiterpene Lactone Biosynthetic Pathways

The journey to pyrethrosin begins with fundamental building blocks and proceeds through several key intermediates, a pathway shared with many other sesquiterpene lactones.

Farnesyl Diphosphate (B83284) (FDP) as a Central Precursor

Farnesyl diphosphate (FDP) is the universal precursor for the synthesis of all sesquiterpenoids, including this compound. nih.govgenome.jp This C15 molecule is formed from the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP). nih.gov FDP's role is pivotal as its cyclization initiates the formation of the vast array of sesquiterpene skeletons. genome.jpresearchgate.net The conversion of FDP marks the entry point into the sesquiterpene lactone biosynthetic pathway. maxapress.comroyalsocietypublishing.org

Germacrene A as a Key Intermediate in this compound Biosynthesis

The first committed step in the biosynthesis of many sesquiterpene lactones, including this compound, is the cyclization of FDP to form germacrene A. researchgate.netplos.org This reaction establishes the germacrane (B1241064) skeleton, a crucial structural foundation. plos.org Germacrene A then serves as a key, albeit transient, intermediate that undergoes a series of oxidative modifications to ultimately yield this compound and related compounds. researchgate.netroyalsocietypublishing.org Its formation is a critical branching point, directing metabolic flow towards the production of germacranolide lactones. royalsocietypublishing.org

Enzymatic Catalysis in this compound Formation

The conversion of FDP to this compound is orchestrated by a series of specific enzymes, each playing a critical role in the biosynthetic cascade.

Germacrene A Synthase (GAS)

The enzyme responsible for the cyclization of FDP to (+)-germacrene A is Germacrene A Synthase (GAS). researchgate.netplos.org This enzyme belongs to the family of sesquiterpene synthases and catalyzes the crucial first step in the pathway leading to this compound. nih.govwikipedia.org In Tanacetum cinerariifolium, this enzyme is specifically referred to as TcGAS. plos.org The activity of GAS is a key regulatory point in the biosynthesis of germacrene-derived sesquiterpene lactones. royalsocietypublishing.org

Germacrene A Oxidase (GAO)

Following its formation, germacrene A is oxidized by Germacrene A Oxidase (GAO), a cytochrome P450-dependent monooxygenase. nih.govplos.org This enzyme catalyzes a three-step oxidation of the C12-methyl group of germacrene A to form germacra-1(10),4,11(13)-trien-12-oic acid (GAA). royalsocietypublishing.orgplos.org In pyrethrum, this specific enzyme is designated as TcGAO. plos.org The action of GAO is a critical control point, channeling germacrene A towards the formation of sesquiterpene lactones. techscience.com

Identification and Characterization of Cytochrome P450 Enzymes in this compound Pathway

Beyond GAO, other cytochrome P450 enzymes (CYPs) are essential for the subsequent steps in the this compound biosynthetic pathway. royalsocietypublishing.orgplos.org These enzymes are versatile catalysts responsible for various oxidation reactions, such as hydroxylations, that are necessary to form the final lactone ring and other structural features of this compound. mdpi.com

For instance, after the formation of germacrene A acid (GAA), a second P450 enzyme, identified in pyrethrum as TcCOS (Costunolide Synthase), catalyzes the hydroxylation at the C6 position of the germacrane ring. plos.org This hydroxylation is followed by spontaneous lactonization to form the characteristic γ-lactone ring found in costunolide, a precursor to this compound. royalsocietypublishing.orgplos.org Further oxidative modifications, likely carried out by other specific CYPs, lead to the final structure of this compound. royalsocietypublishing.org For example, the formation of pyrethrolone (B1236646), a component of pyrethrins (B594832), involves the CYP82Q3 enzyme, also known as pyrethrolone synthase (TcPYS), which catalyzes a desaturation reaction. nih.govnih.govnih.gov While not directly in the this compound pathway, this highlights the diverse roles of CYPs in the broader metabolism of Tanacetum cinerariifolium.

Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Function |

| Germacrene A Synthase | GAS (TcGAS) | Cyclizes Farnesyl Diphosphate (FDP) to form (+)-Germacrene A. researchgate.netplos.org |

| Germacrene A Oxidase | GAO (TcGAO) | Catalyzes the three-step oxidation of Germacrene A to Germacrene A Acid (GAA). royalsocietypublishing.orgplos.org |

| Costunolide Synthase | COS (TcCOS) | A Cytochrome P450 enzyme that hydroxylates Germacrene A Acid at the C6 position, leading to lactonization. plos.org |

| Pyrethrolone Synthase | TcPYS (CYP82Q3) | A Cytochrome P450 enzyme that catalyzes the desaturation of jasmolone to pyrethrolone. nih.govnih.gov |

Role of GDSL Lipase-like Protein (GLIP) in Related Pyrethrin Biosynthesis

While not directly involved in this compound biosynthesis, the GDSL lipase-like protein (GLIP) is a pivotal enzyme in the formation of pyrethrins, another major class of insecticidal compounds in pyrethrum. frontiersin.orgmdpi.comnih.govoup.comnih.govmdpi.com GLIP catalyzes the final esterification step, linking the acid and alcohol moieties to form the six distinct pyrethrin esters. mdpi.comoup.comnih.govmdpi.com Specifically, it facilitates the transfer of chrysanthemoyl-CoA or pyrethroyl-CoA to one of three rethrolone alcohols: cinerolone, jasmolone, or pyrethrolone. nih.gov

Interestingly, the expression of the GLIP gene shows a distinct spatial separation from the initial steps of the pyrethrin pathway. nih.govresearchgate.net While the precursors are synthesized in the glandular trichomes, GLIP is predominantly expressed in the pericarp of the achenes. nih.govresearchgate.netmaxapress.com This necessitates the transport of intermediates from the trichomes to the pericarp for the final synthesis of pyrethrins. nih.govmaxapress.com This spatial separation of biosynthetic steps is a key feature of pyrethrin production in T. cinerariifolium. nih.gov41.204.161

Transcriptional and Hormonal Regulation of this compound Biosynthesis

The production of this compound and other secondary metabolites is a highly regulated process, influenced by both genetic and hormonal factors. This ensures that the plant can modulate its chemical defenses in response to developmental cues and environmental stimuli.

Genetic Regulation of Biosynthetic Gene Expression

The expression of genes involved in the biosynthesis of pyrethrins, which shares precursors with this compound, is under the control of various transcription factors (TFs). frontiersin.orgmdpi.com These TFs bind to specific cis-acting regulatory elements in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. frontiersin.orgmdpi.com

Several TF families have been implicated in regulating the pyrethrin biosynthetic pathway, including MYB, bZIP, and WRKY. frontiersin.orgmdpi.commaxapress.com For instance, the transcription factor TcMYB8 has been shown to directly bind to the promoters of TcCHS and TcGLIP, two key genes in pyrethrin biosynthesis, and activate their expression. mdpi.com Similarly, TcbZIP60, a bZIP transcription factor, positively regulates pyrethrin biosynthesis by binding to the promoters of TcCHS and TcAOC. frontiersin.org The WRKY transcription factor, TcWRKY75, also acts as a positive regulator by binding to the W-box in the promoters of TcCHS, TcGLIP, and TcAOC. researchgate.net Furthermore, TcMYC2, a key player in the jasmonate signaling pathway, promotes the expression of essential pyrethrin synthesis genes like TcAOC, TcCHS, and TcGLIP. oup.commaxapress.com

The expression of these biosynthetic genes is often coordinated and can be influenced by the developmental stage of the plant. frontiersin.orgresearchgate.net For example, the expression of genes related to sesquiterpene and pyrethrin I biosynthesis is higher in young leaves compared to mature ones. researchgate.net

Influence of Phytohormones on Pathway Modulation

Phytohormones play a critical role in modulating the biosynthesis of pyrethrins and, by extension, this compound. maxapress.comresearchgate.net Plant growth regulators such as gibberellins (B7789140) (specifically GA3), indole-3-acetic acid (IAA), and abscisic acid (ABA) have been shown to enhance pyrethrin accumulation. maxapress.comresearchgate.netresearchgate.net

Jasmonates, particularly methyl jasmonate (MeJA), are potent inducers of pyrethrin biosynthesis. frontiersin.orgoup.comnih.gov MeJA treatment has been shown to upregulate the expression of numerous pyrethrin biosynthetic genes, leading to an increase in pyrethrin content. frontiersin.orgoup.comnih.gov This response is mediated by transcription factors like TcMYC2, which is a key component of the jasmonate signaling pathway. oup.commaxapress.com Continuous MeJA treatment can even lead to an increased density of glandular trichomes, the primary sites of precursor synthesis. oup.comnih.gov Interestingly, the plant's response to MeJA can be complex; while it strongly induces early-stage biosynthetic genes in leaves, it may downregulate late-stage genes. mdpi.com

Other hormones like salicylic (B10762653) acid have also been found to elevate the expression of pyrethrin synthesis genes. maxapress.comresearchgate.net The promoters of key biosynthetic genes contain various hormone-responsive elements, underscoring the complex hormonal control of this pathway. frontiersin.org

Subcellular and Tissue Localization of this compound Biosynthetic Machinery

The biosynthesis of this compound and related pyrethrins is highly compartmentalized, occurring in specific tissues and subcellular locations. This spatial organization is crucial for the efficient production and accumulation of these defense compounds.

Transport Mechanisms of Biosynthetic Intermediates

The spatial separation of biosynthetic steps necessitates the transport of intermediates between different tissues and cellular compartments. nih.govmaxapress.com In the case of pyrethrins, chrysanthemic acid, synthesized in the glandular trichomes, is translocated to the pericarp of the achene. nih.govmaxapress.comnih.gov There, it is esterified by the pericarp-localized GLIP enzyme to form the final pyrethrin molecules, which then accumulate in the intercellular spaces. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Pyrethrosin Analogues

Synthetic Approaches to the Pyrethrosin Core Structure

The synthesis of the this compound core, a germacranolide with a 10-membered carbon ring, presents a considerable challenge to synthetic chemists due to its medium-sized ring and multiple stereocenters. royalsocietypublishing.org Laboratory synthesis of this compound involves intricate multi-step organic reactions, including cyclization and esterification, to construct the characteristic lactone structure. smolecule.com

Total synthesis strategies often focus on constructing the cyclic framework first and then using the ring system to control the stereochemistry of peripheral substituents. bristol.ac.uk An alternative, more flexible approach involves building an acyclic molecule with controlled stereochemistry and then performing the cyclization. bristol.ac.uk Key reactions in constructing such complex polycyclic systems include oxidative dearomatization/intramolecular Diels-Alder cycloaddition cascades and sequential aldol (B89426) and ketyl-olefin cyclizations. nih.gov These methods allow for the assembly of highly congested and caged frameworks characteristic of many natural products. nih.gov

While the complete total synthesis of this compound is a complex endeavor, researchers have successfully synthesized related core structures and analogues. rsc.orgchemrxiv.org These synthetic routes provide valuable platforms for producing novel derivatives for biological evaluation. rsc.org

Chemical Modification of this compound and its Derivatives

The chemical modification of this compound and its derivatives allows for the exploration of how different functional groups influence biological activity. Key areas of modification include the α-methylene-γ-lactone moiety, cyclization reactions, and the synthesis of novel analogues.

The α-methylene-γ-lactone is a key structural feature responsible for the biological activity of many sesquiterpene lactones, including this compound. royalsocietypublishing.org This moiety acts as a Michael acceptor, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes. royalsocietypublishing.org This alkylation can lead to the inhibition of protein function. royalsocietypublishing.org

Modification of this group can significantly alter the compound's biological profile. For instance, the absence of the α,β-unsaturated carbonyl group in a structural analogue of dehydrocostus lactone resulted in minimal anti-inflammatory activity, highlighting the importance of this specific feature. royalsocietypublishing.org

Reactions at this site are a common strategy for creating derivatives. For example, sesquiterpene lactones with an α-methylene-γ-lactone moiety can undergo 1,3-dipolar addition with diazomethane (B1218177). usm.my This reaction has been used to synthesize pyrazoline derivatives of dehydrocostus lactone, alantolactone, and isoalantolactone, leading to compounds with altered biological activities. usm.my

Table 1: Examples of Reactions at the α-Methylene-γ-Lactone Moiety

| Parent Compound | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Dehydrocostus lactone | Diazomethane | 1,3-Dipolar Addition | Pyrazoline derivative | usm.my |

| Alantolactone | Diazomethane | 1,3-Dipolar Addition | Pyrazoline derivative | usm.my |

This compound readily undergoes acid-catalyzed cyclization reactions. researchgate.net This process has been investigated to define the stereochemistry of some of the molecule's asymmetric centers. researchgate.net The acid cyclization of this compound yields a mixture of cyclothis compound acetate (B1210297) and isocyclothis compound acetate. capes.gov.br These cyclization reactions are pivotal in correlating the structure of this compound with other known sesquiterpenoids like ψ-santonin, which was instrumental in deducing its ten-membered carbon ring structure. researchgate.net

These cyclization reactions can be complex, sometimes leading to multiple products. For instance, the reaction of pyrethrin I with sodium hydroxide (B78521) in ethanol (B145695) leads to a cyclopentadienone that dimerizes via Diels-Alder reactions to form two different dimers. researchgate.net

Table 2: Products of this compound Cyclization

| Starting Material | Reaction Condition | Major Products | Reference |

|---|---|---|---|

| This compound | Acid-catalyzed acetylation | Cyclothis compound acetate, Isocyclothis compound acetate | researchgate.netcapes.gov.br |

The synthesis of novel this compound analogues is crucial for exploring structure-activity relationships and developing compounds with enhanced or new biological properties. royalsocietypublishing.orgnih.gov Modifications can be made to various parts of the molecule.

For example, to introduce a methyl group at a different position, dehydrocostus lactone was reacted with diazoethane (B72472). usm.my This led to the formation of new pyrazoline derivatives. usm.my The carbon chain at the C-13 position has also been extended by treating a 13-methyl derivative of dehydrocostus lactone with diazomethane and diazoethane to form substituted pyrazolines. usm.my

The synthesis of analogues is not limited to simple derivatization. Entirely new, but related, structures can be built. For instance, novel pyrethroids have been synthesized from readily available starting materials like furfural (B47365) and D-mannitol. researchgate.net The synthesis of spirocyclic structures, which are becoming increasingly important in drug discovery, has also been explored, with various synthetic routes developed to create these three-dimensional motifs. nih.gov

Methodologies for Stereochemical Control in this compound Synthesis

Controlling the stereochemistry during the synthesis of complex molecules like this compound is a significant challenge and a key focus of modern organic synthesis. rijournals.com The spatial arrangement of atoms is critical as it dictates the molecule's biological activity. rijournals.comresearchgate.net

Several strategies are employed to achieve stereochemical control:

Substrate Control: This common strategy involves constructing the ring system first and then using its inherent stereochemistry to direct the formation of new stereocenters on its periphery. bristol.ac.uk

Reagent Control: A more flexible approach involves building an acyclic precursor with the desired stereochemistry using chiral reagents or catalysts, and then cyclizing the molecule. bristol.ac.uk This allows for the "dialing in" of stereochemistry. bristol.ac.uk Asymmetric synthesis using chiral catalysts is a powerful method for producing specific stereoisomers. rijournals.com

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials to impart chirality to the final product. chemrevise.org

Stereoselective Reactions: The development of reactions that preferentially form one stereoisomer over another is fundamental. For example, stereocontrolled glycosylation methods have been developed to install sugar moieties with high selectivity. nih.gov Similarly, methods for the stereocontrolled synthesis of piperidine (B6355638) γ-amino acid derivatives have been established where the configuration of the product's stereocenters is predetermined by the starting material. jyu.fi

The choice of catalyst, initiator, and reaction conditions can significantly influence the stereochemistry of the final product. numberanalytics.com For instance, in the synthesis of certain cyclic compounds, the stereochemical outcome of a coupling reaction can be controlled to produce either inversion or retention of configuration at a chiral center. rsc.org

Advanced Methodologies for Pyrethrosin Structure Elucidation

Historical Context of Pyrethrosin Structure Determinationmdpi.commiami.edumrclab.comtandfonline.com

This compound was first isolated from pyrethrum extract in the 19th century, with its structure being fully elucidated later by Barton and de Mayo ijariie.com. Early attempts at structure determination faced challenges due to the compound's complexity. Notably, this compound contains a ten-membered carbon ring and readily undergoes cyclization reactions, such as on chromic acid oxidation or acid-catalyzed acetylation, leading to derivatives like perhydronaphthalene cyclothis compound acetate (B1210297) miami.eduresearchgate.net. This propensity for cyclization provided early clues about its flexible macrocyclic structure and its potential to form various bicyclic sesquiterpenoid skeletons miami.edu. Initial studies also involved NMR and Optical Rotatory Dispersion (ORD) studies on its derivatives, which led to revised stereochemistry assignments for this compound and related compounds researchgate.net.

Spectroscopic Techniques in this compound Structure Assignment

Modern spectroscopic techniques have been indispensable in unraveling the complete structure of this compound and its metabolites.

NMR spectroscopy, particularly 1D and 2D NMR analyses, has been a primary tool for the comprehensive structural assignment of this compound and its derivatives acs.org. Techniques such as 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively researchgate.netcore.ac.uk. Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and identifying long-range correlations researchgate.netcore.ac.uk. For instance, the structure elucidation of metabolites derived from the microbial transformation of this compound, such as 6R-acetoxy-1β,4R-dihydroxy-5,7RH,8βH-eudesm-11β,13-dihydro-8,12-olide, was primarily based on these 1D and 2D NMR analyses acs.org. NMR can also be used to assign the relative configuration of chiral molecules frontiersin.org.

Mass spectrometry plays a vital role in determining the molecular formula and providing insights into the fragmentation patterns of this compound. The molecular ion (M+) peak in a mass spectrum gives the molecular mass of the compound, while the fragmentation patterns provide structural information by showing the masses of characteristic fragments savemyexams.comwikipedia.orglibretexts.org. This technique is particularly useful for identifying the presence of specific functional groups or substructures within the molecule miamioh.edumsu.edu. For this compound, MS data, often combined with NMR, helps confirm the elemental composition (C17H22O5) acs.orgnih.gov and deduce the presence of key structural features through characteristic cleavages wikipedia.orglibretexts.org.

X-ray crystallography is considered the most definitive method for determining the atomic and molecular structure of a crystalline compound, providing an unambiguous three-dimensional picture of electron density and atomic positions nih.govwikipedia.orgnumberanalytics.com. For this compound, its structure has been deduced from an X-ray study of an adduct formed between this compound and o-chlorobenzonitrile oxide rsc.org. This technique is particularly valuable for molecules with one or more stereogenic centers, enabling the assignment of absolute configuration nih.gov. The single crystal X-ray crystallographic analysis of this compound (C17H22O5) confirmed its structure, revealing that it crystallizes in the tetragonal space group, P43212 (or P41212) with Z=8, and experimental unit cell constants at room temperature of a=b=8.0662(5) Å, c=49.836(4) Å, α=β=γ=90°, and V=3242.5(4) ų researchgate.net. The final R value was reported as 0.0415 researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for characterizing functional groups and identifying chromophores within this compound. IR spectroscopy measures the absorption of infrared radiation by chemical bonds, providing a "fingerprint" of the molecule and identifying functional groups based on their characteristic vibrational frequencies mrclab.comitwreagents.comdrawellanalytical.com. UV-Vis spectroscopy, on the other hand, measures the absorption of light in the ultraviolet and visible regions, revealing electronic transitions and indicating the presence of conjugated double bonds or aromatic rings mrclab.comazooptics.comdrawellanalytical.com. For this compound, these methods would help confirm the presence of its acetate residue, ethylenic linkages, and lactone substructure researchgate.netmaxapress.comresearchgate.net, which are key to its biological activities.

Chiroptical Methods for Absolute Configuration Determinationmdpi.combch.ro

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are crucial for determining the absolute configuration of chiral molecules like this compound mdpi.combch.ronih.govmpg.de. These techniques analyze the interaction of polarized light with chiral compounds. ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized light mdpi.com. When coupled with quantum chemical calculations, these methods enable precise absolute configuration analysis mdpi.commpg.de. For this compound, NMR and ORD studies on its derivatives have been instrumental in assigning its stereochemistry researchgate.net. While X-ray crystallography can directly provide absolute configuration if a heavy atom is present or incorporated bch.rompg.de, chiroptical methods offer an advantage by allowing measurements in solution, which is particularly useful when suitable crystals for X-ray analysis are difficult to obtain mpg.de.

Quantitative and Qualitative Analytical Methodologies for Pyrethrosin

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of pyrethrosin, enabling its separation from other closely related compounds present in pyrethrum extracts. The choice of chromatographic technique depends on the analytical goal, whether it is for quantitative precision or qualitative identification.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound. Several methods have been developed to achieve the simultaneous determination of this compound and pyrethrins (B594832). ijariie.comuonbi.ac.ke One established method facilitates the separation and quantification of these compounds, providing distinct retention times for this compound and the different pyrethrin groups. ijariie.comuonbi.ac.ke

A key advantage of HPLC over other techniques like Gas Chromatography (GC) is that it offers high resolution without the risk of thermal degradation of the pyrethrins, which can sometimes interfere with this compound analysis. uonbi.ac.ke The development of a reliable HPLC method that can simultaneously determine pyrethrins and this compound is a significant advancement for laboratories analyzing pyrethrum extracts. psu.edu

One specific HPLC method successfully separates this compound from pyrethrins I and II. ijariie.comuonbi.ac.ke The details of this method are summarized in the table below.

Table 1: HPLC Method for Simultaneous Analysis of this compound and Pyrethrins

| Parameter | Value |

|---|---|

| Column | ODS C18 |

| Mobile Phase | Methanol:Water (90:10, v/v) |

| Flow Rate | 0.8 mL/minute |

| Detection | UV at 230 nm |

| Retention Time - this compound | 2.40 minutes |

| Retention Time - Pyrethrins II | 4.00 minutes |

| Retention Time - Pyrethrins I | 6.00 minutes |

Data from a study on the analysis of pyrethrum plant extracts. ijariie.comuonbi.ac.ke

Another HPLC method, while developed for pyrethroid analysis, provides a foundation that could be adapted for this compound analysis, utilizing a different column and mobile phase composition. nih.gov

Table 2: Alternative HPLC Conditions for Pyrethroid Analysis

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18 (5 cm × 4.6 mm i.d.; 1.8 µm particle-size) |

| Mobile Phase | Acetonitrile (B52724):Water (75:25, v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 45°C |

| Detection | UV at 215 nm |

This method was developed for permethrin (B1679614) but showcases alternative HPLC parameters. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC. researchgate.netishs.org This is particularly advantageous for complex mixtures like pyrethrum extracts, where this compound can be challenging to separate from near-eluting components. researchgate.netishs.org The use of smaller particle size columns in UPLC (typically <2 µm) allows for more efficient separations. researchgate.net

A specific UPLC method has been developed for the determination of this compound levels in refined natural pyrethrin extracts. researchgate.netishs.org This method is crucial for quality control, as this compound can precipitate out of solutions, causing issues in commercial formulations. ishs.org The developed UPLC method provides the necessary separation to accurately quantify this compound. researchgate.netishs.org

Table 3: UPLC Method for the Determination of this compound

| Parameter | Value |

|---|---|

| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) dihydrogen orthophosphate (pH = 3.0) (45:55, isocratic) |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 215 nm |

This method was specifically developed for the analysis of this compound in refined pyrethrin extracts. researchgate.net

Gas Chromatography (GC) for this compound Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds in pyrethrum extracts. ijariie.comutas.edu.au However, the thermal lability of pyrethrins presents a challenge, as their degradation products can potentially interfere with the analysis of other components, including this compound. utas.edu.au Specifically, degraded pyrethrin I has been observed to co-elute with this compound, which can lead to inaccuracies in quantification. utas.edu.au

Despite this, research has focused on optimizing GC conditions to minimize the thermal degradation of pyrethrins, thereby enabling the reliable quantification of this compound. utas.edu.au An optimal temperature gradient for the GC oven is a critical parameter in achieving this separation. utas.edu.au GC analysis is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). utas.edu.auamazonaws.com

Table 4: GC-MS Conditions for the Analysis of Pyrethrum Extract Components

| Parameter | Value |

|---|---|

| Column | Agilent 5MS capillary column (30 m × 0.25 mm, 0.25-µm df) |

| Carrier Gas | Helium |

| Flow Rate | 1.25 mL/min |

| Injector Temperature | 250 °C |

| MS Transfer Line Temp. | 280 °C |

| Oven Temperature Program | Start at 185 °C (hold 30 min), ramp to 220 °C at 10 °C/min (hold 30 min), ramp to 300 °C at 30 °C/min (hold 10 min) |

These conditions were used for the characterization of pyrethrum extract standards. amazonaws.com

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative analysis and screening of compounds. ijariie.comsigmaaldrich.comlibretexts.org It can be used to separate components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). sigmaaldrich.comlibretexts.org

For the analysis of pyrethrum extracts, TLC has been used to separate pyrethrins I and II. uonbi.ac.ke One method utilizes silica (B1680970) gel as the stationary phase and a mixture of ethyl acetate (B1210297) and n-hexane as the mobile phase. uonbi.ac.ke The separation is visualized under UV light or by using staining reagents. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. sigmaaldrich.comlibretexts.org An ideal Rf value for good separation is generally considered to be between 0.2 and 0.6. sigmaaldrich.com

While specific Rf values for this compound are not extensively reported in readily available literature, the principles of TLC allow for the development of suitable solvent systems through trial and error to achieve separation of this compound from other extract components. reddit.com

Table 5: General TLC System for Pyrethrin Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel |

| Mobile Phase | Ethyl acetate in n-hexane (1:4) |

| Application | Separation of pyrethrins I and II |

This system provides a basis for developing a TLC method for this compound. uonbi.ac.ke

Advanced Detection Methodologies

The coupling of chromatographic techniques with advanced detectors, particularly mass spectrometry, provides a powerful tool for the unambiguous identification and structural elucidation of compounds like this compound.

Mass Spectrometry (MS) Coupling with Chromatography

Mass Spectrometry (MS) coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) offers high sensitivity and selectivity for the analysis of complex mixtures. utas.edu.auamazonaws.comwiley.comusgs.gov

GC-MS has been successfully used to identify various constituents in pyrethrum extracts, including sesquiterpene lactones that are structurally related to this compound, such as β-cyclothis compound and dihydro-β-cyclothis compound. researchgate.net The mass spectrometer fragments the analyte molecules into characteristic ions, creating a mass spectrum that serves as a chemical fingerprint for identification. amazonaws.com

LC-MS , particularly with tandem mass spectrometry (LC-MS/MS), is a highly effective technique for the analysis of compounds that are not suitable for GC due to thermal lability or low volatility. utas.edu.auwiley.com While challenges have been reported in the LC-MS analysis of pyrethrins and this compound using electrospray ionization (ESI), such as thermal degradation of pyrethrins and condensation of this compound in the ion source, LC-MS/MS remains a valuable tool. utas.edu.au It provides detailed structural information through the fragmentation of selected precursor ions. ajol.infomdpi.comrsc.org For instance, the fragmentation pattern of other sesquiterpene lactones has been studied, showing characteristic fragment ions that can aid in the identification of related compounds like this compound. ajol.info A study on a sesquiterpene lactone showed characteristic fragments at m/z 233, 183, 119, 95, and 55, which can serve as a reference for identifying similar structures. ajol.info

The coupling of these powerful separation and detection techniques is indispensable for the comprehensive analysis of this compound in complex natural product extracts.

Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Gas chromatography (GC) coupled with Flame Ionization Detection (FID) or Electron Capture Detection (ECD) represents a significant approach for the analysis of organic compounds, including constituents of pyrethrum extracts.

Flame Ionization Detection (FID) is a widely used detector in gas chromatography that is sensitive to compounds containing carbon atoms. scioninstruments.compeakscientific.com The principle of FID involves the combustion of the analyte in a hydrogen-air flame, which produces ions. peakscientific.comlongdom.org These ions are then collected by an electrode, generating a current that is proportional to the amount of organic compound being burned. scioninstruments.compeakscientific.com This makes FID a mass-sensitive detector. wikipedia.org It is known for its wide dynamic range, robustness, and suitability for quantifying a broad spectrum of organic compounds. scioninstruments.comscioninstruments.com However, a limitation of FID is its lack of specificity; it cannot differentiate between co-eluting organic compounds, necessitating effective chromatographic separation. scioninstruments.com

Electron Capture Detection (ECD) is a highly sensitive and selective detection method used in gas chromatography. scioninstruments.commeasurlabs.com It is particularly effective for detecting electronegative compounds, such as those containing halogens, nitro groups, or certain oxygen-containing functionalities. scioninstruments.comwikipedia.org The ECD operates by using a radioactive source, typically Nickel-63, to emit beta particles (electrons), which generate a constant standing current in the detector. scioninstruments.comwikipedia.org When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the current. wikipedia.org This reduction in current is measured as a positive peak and is proportional to the concentration of the analyte. scioninstruments.com The high sensitivity of ECD, which can be 10 to 1000 times greater than FID for certain analytes, makes it invaluable for trace analysis. wikipedia.org

While FID provides a general quantification of organic compounds, ECD offers high sensitivity for specific types of molecules. The choice between these detectors for this compound analysis would depend on the specific requirements of the analytical method, including the need for sensitivity and selectivity, and the nature of the sample matrix.

Photo Diode Array (PDA) Detection

Photo Diode Array (PDA) detection, also known as Diode Array Detection (DAD), is a powerful tool commonly used with High-Performance Liquid Chromatography (HPLC) for the analysis of compounds like this compound. scioninstruments.comwisdomlib.org A key advantage of PDA detection is its ability to measure the absorbance of an analyte across a wide range of ultraviolet and visible wavelengths simultaneously (typically 190-900 nm). scioninstruments.comsykam.com

This capability provides several benefits for the analysis of this compound:

Spectral Information: Unlike single-wavelength detectors, a PDA detector captures the entire UV-Vis spectrum of the eluting compounds. This spectral information can be used as a secondary confirmation of the analyte's identity by comparing it to the spectrum of a known standard. shimadzu.com

Peak Purity Analysis: The detector can assess the spectral homogeneity across a chromatographic peak. If the spectra at the upslope, apex, and downslope of a peak are identical, it provides confidence that the peak represents a single, pure compound and is not the result of co-eluting substances. shimadzu.comwaters.com

Method Development: During method development, the full spectral data allows for the selection of the optimal wavelength for quantification, maximizing sensitivity and minimizing interference from other components in the sample matrix. wisdomlib.org

For the analysis of this compound in refined pyrethrin extracts, a UPLC method coupled with PDA detection has been successfully developed. researchgate.net This method allows for sufficient separation of this compound from components that elute closely, enabling accurate quantification. researchgate.net The use of PDA detection in this context is crucial for ensuring the quality and purity of the final product by monitoring the levels of this undesirable sesquiterpene lactone. researchgate.net

Challenges and Methodological Advancements in this compound Analysis

The analysis of this compound, particularly within complex matrices like pyrethrum extracts, presents several analytical hurdles. Addressing these challenges has led to significant advancements in analytical methodologies, focusing on improving separation, extraction, and quantification.

Addressing Co-Elution and Thermal Lability in Complex Matrices

A primary challenge in the chromatographic analysis of this compound is co-elution , where other compounds in the sample elute from the chromatography column at the same time as the analyte of interest. This is particularly problematic in complex matrices such as refined natural pyrethrin extracts, which contain numerous structurally similar components. researchgate.net Co-elution can lead to inaccurate quantification and misidentification. To overcome this, the development of high-resolution chromatographic methods, such as Ultra-Performance Liquid Chromatography (UPLC), has been crucial. UPLC methods provide enhanced separation efficiency, allowing for the resolution of this compound from closely eluting components. researchgate.net

Another significant challenge is the potential thermal lability of this compound. Sesquiterpene lactones can be susceptible to degradation at elevated temperatures, which can be a concern during GC analysis where high injector and column temperatures are often employed. This can lead to lower-than-actual quantitative results. While specific studies on the thermal degradation of this compound during GC analysis are not detailed in the provided context, the general nature of sesquiterpene lactones suggests that liquid chromatography methods, which operate at or near ambient temperatures, are often preferred to avoid this issue.

The use of PDA detection in conjunction with HPLC or UPLC further aids in addressing co-elution by allowing for peak purity analysis, which can help detect the presence of unresolved impurities under a single chromatographic peak. shimadzu.comwaters.com

Optimization of Extraction and Sample Preparation Procedures

Effective extraction and sample preparation are critical steps for accurate this compound analysis, as they aim to isolate the analyte from the sample matrix and remove interfering substances. mdpi.comunitedchem.com The complexity of matrices like pyrethrum extracts or agricultural products necessitates optimized procedures to ensure reliable and reproducible results. researchgate.netunitedchem.com

Several techniques have been employed for the extraction of pyrethroids and related compounds, including:

Liquid-Liquid Extraction (LLE) mdpi.com

Solid-Phase Extraction (SPE) mdpi.com

Matrix Solid-Phase Dispersion (MSPD) mdpi.com

The choice of extraction solvent is a critical parameter. For instance, in the analysis of pyrethroids in milk, acetonitrile has been shown to be highly efficient, especially when combined with low-temperature precipitation to remove fats and proteins. mdpi.com For the analysis of this compound in refined pyrethrin extracts, which have low solubility in isoparaffin, specific extraction protocols are required to ensure the compound is efficiently transferred into a solvent compatible with the subsequent analytical technique. researchgate.net

Optimization often involves a multi-parameter approach. For example, a Doehlert design can be used to systematically evaluate variables such as solvent type, sample volume, and pH to determine the best extraction conditions. mdpi.com The goal is to maximize the recovery of the analyte while minimizing the co-extraction of matrix components that can interfere with the analysis. unitedchem.com

Below is a table summarizing various extraction parameters and their effects, based on general principles of pesticide and natural product analysis.

| Parameter | Options/Variables | Desired Outcome/Effect on this compound Analysis |

| Extraction Technique | LLE, SPE, MSPD, QuEChERS | Efficient isolation of this compound from the matrix with minimal interfering compounds. |

| Extraction Solvent | Acetonitrile, Methanol, Ethyl Acetate, Hexane | High recovery of this compound; solvent choice depends on the polarity of this compound and the sample matrix. mdpi.comresearchgate.net |

| Sample pH | Acidic, Neutral, Basic | Can influence the extraction efficiency of acidic or basic impurities, but may have less effect on neutral compounds like this compound. |

| Cleanup Step | Low-temperature precipitation, SPE, GPC | Removal of co-extracted matrix components like fats, pigments, and other lipids to reduce interference and protect the analytical instrument. mdpi.comresearchgate.net |

Development of Standards and Calibration Models for Quantification

Accurate quantification of this compound relies on the availability of pure analytical standards and the development of robust calibration models.

An analytical standard is a highly purified compound that is used as a reference in an analytical method. For this compound, this would involve isolating the compound from a natural source like Tanacetum cinerariifolium and purifying it to a high degree. The purity of the standard is critical for the accuracy of the quantification.

Once a pure standard is available, a calibration model is developed to establish the relationship between the analytical signal (e.g., peak area from a chromatogram) and the concentration of the analyte. researchgate.net This is typically done by preparing a series of calibration samples with known concentrations of the this compound standard. nih.gov These samples are then analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration.

For UPLC methods used to determine this compound levels, calibration curves have been shown to exhibit a linear response over a wide range of concentrations, which is essential for accurate quantification. researchgate.net The development of these models allows for the determination of this compound levels in both final products and in-process samples, which is crucial for quality control. researchgate.net

Different regression models can be used to fit the calibration data, with linear regression being the most common. The quality of the calibration model is assessed by parameters such as the coefficient of determination (R²), which should be close to 1, and the standard error of calibration. researchgate.netmdpi.com

The table below outlines the key components in the development of a quantitative method for this compound.

| Component | Description | Importance for this compound Quantification |

| Analytical Standard | A highly purified and characterized sample of this compound. | Provides the basis for accurate calibration and quantification. |

| Calibration Samples | A series of solutions containing the this compound standard at known concentrations. nih.gov | Used to generate the data for the calibration model. |

| Calibration Model | A mathematical relationship (e.g., linear regression) between the analytical response and the concentration of this compound. nih.govd-nb.info | Allows for the calculation of the unknown concentration of this compound in a sample based on its analytical response. |

| Validation | The process of demonstrating that the analytical method is suitable for its intended purpose. This includes assessing linearity, accuracy, precision, and selectivity. researchgate.net | Ensures the reliability and reproducibility of the quantitative results. |

Molecular Mechanisms and Fundamental Biological Interactions of Pyrethrosin

Biochemical Role and Mechanisms of Action as a Sesquiterpene Lactone

Pyrethrosin is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities. maxapress.comuonbi.ac.ke It was the first germacrane (B1241064) sesquiterpenoid to be identified with a ten-membered carbocyclic ring. uonbi.ac.keijariie.com The key to this compound's biological activity lies in its chemical structure, specifically the reactive α-methylene-γ-lactone substructure. maxapress.comresearchgate.net This feature is a common prerequisite for the cytotoxic behavior observed in many sesquiterpene lactones. researchgate.net

The mechanism of action for many sesquiterpene lactones, including this compound, is believed to involve Michael-type additions with sulfhydryl groups of enzymes and other proteins, which can disrupt their function. researchgate.net This reactivity allows this compound to exhibit a range of biological effects, including cytotoxic, antimicrobial, molluscicidal, and phytotoxic activities. researchgate.netacs.orgacs.org While some sesquiterpene lactones have been shown to cause chromosomal aberrations, suggesting DNA as a cellular target, the primary target for most of these compounds is likely not the nucleus. researchgate.net

This compound is a significant component of pyrethrum extracts from Tanacetum cinerariifolium and can sometimes precipitate in refined extracts. maxapress.com Its presence is considered a factor in the plant's defense mechanisms against herbivores and microorganisms. maxapress.comnih.gov

Molecular Interactions and Target Identification Studies

The primary molecular mechanism of this compound and other sesquiterpene lactones with an α-methylene-γ-lactone group is their ability to react with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. researchgate.net This interaction, known as a Michael addition, can lead to the alkylation of proteins, thereby altering their structure and function. This non-specific interaction with various proteins is thought to be the basis for its broad range of biological activities, including its cytotoxic effects. researchgate.net

While specific protein targets of this compound are not extensively detailed in the provided search results, the general understanding is that its cytotoxicity is likely due to the disruption of multiple cellular processes through the inactivation of various enzymes and proteins. researchgate.net Studies on other sesquiterpene lactones have suggested that they can target and inhibit the activity of enzymes crucial for cellular function. researchgate.net

It's important to differentiate the molecular targets of this compound from those of pyrethrins (B594832), the primary insecticidal components of pyrethrum extract. Pyrethrins and synthetic pyrethroids primarily target voltage-gated sodium channels in the nerve cells of insects, leading to paralysis and death. nih.govwikipedia.orgpatsnap.com Some pyrethroids may also affect voltage-gated calcium and chloride channels. nih.govwikipedia.org In contrast, this compound's activity is not linked to these specific neuronal channels but rather to its broader reactivity with proteins.

Synergistic Biochemical Effects of this compound with Pyrethrins

There are historical reports suggesting that this compound can act synergistically with pyrethrins, enhancing their insecticidal activity. uonbi.ac.keijariie.comresearchgate.net However, the biochemical basis for this synergy is not clearly elucidated in the provided information.

A common mechanism for synergism with insecticides like pyrethrins involves the inhibition of metabolic enzymes in the target pest, such as cytochrome P450s. wikipedia.orgcomplianceservices.comsolanomosquito.com These enzymes are responsible for detoxifying the insecticide. By inhibiting these enzymes, a synergist allows the primary insecticide to persist for longer at its site of action, thereby increasing its effectiveness. complianceservices.com Piperonyl butoxide (PBO) is a well-known synergist that functions in this manner and is often combined with pyrethrins and pyrethroids. wikipedia.orgcomplianceservices.comsolanomosquito.com

While it is plausible that this compound could exert a synergistic effect by inhibiting insect metabolic enzymes, this specific mechanism is not explicitly confirmed in the search results. One study noted that this compound enhances the efficacy of pyrethroids, but the detailed mechanism was not provided. researchgate.net Another study found no statistical correlation between the concentrations of pyrethrins and this compound in pyrethrum flowers, suggesting that their production may be independently regulated. uonbi.ac.keijariie.com

Recent research has shown that the acidic degradation products of pyrethroids can synergize the repellent and toxic effects of the parent compounds, suggesting a mode of action separate from the nervous system. nih.gov It is possible that this compound could act through a similar alternative mechanism, but further research is needed to confirm this.

Microbial Transformation and Biotransformation Pathways of this compound

This compound can be metabolized by various microorganisms, leading to the formation of new, often more polar, compounds. acs.orgacs.org This process, known as microbial transformation or biotransformation, is a valuable tool for producing novel analogues of bioactive compounds that may possess enhanced or different biological activities. acs.org

Several studies have investigated the microbial transformation of this compound using filamentous fungi. For instance, Rhizopus nigricans and Cunninghamella elegans have been shown to completely transform this compound into several more polar metabolites. acs.orgacs.orgfrontiersin.org The primary transformation pathway involves the cyclization of the germacrane ring of this compound to form a eudesmane (B1671778) skeleton. acs.orgacs.org

One detailed study using Rhizopus nigricans NRRL 1477 resulted in the isolation of five eudesmanolide-type metabolites. acs.orgacs.org One of these was a new compound, 6α-acetoxy-1β,4α-dihydroxy-5,7αH,8βH-eudesm-11β,13-dihydro-8,12-olide, while the others had been previously identified or synthesized. acs.orgacs.org These transformed metabolites exhibited cytotoxic, antifungal, and antiprotozoal activities. acs.orgnih.gov The biotransformation products were particularly active against Cryptococcus neoformans and Candida albicans. frontiersin.orgfrontiersin.org

The process of microbial transformation typically involves adding the substrate (this compound) to a growing culture of the microorganism and allowing it to incubate for several days before extracting and purifying the metabolites. acs.org This demonstrates that microorganisms can be utilized as biocatalysts to modify the structure of this compound and generate new bioactive molecules.

Table of Research Findings on Microbial Transformation of this compound

| Microorganism | Precursor Compound | Resulting Metabolites | Observed Biological Activities of Metabolites |

| Rhizopus nigricans NRRL 1477 | This compound | Five eudesmanolide-type metabolites, including a new compound (6α-acetoxy-1β,4α-dihydroxy-5,7αH,8βH-eudesm-11β,13-dihydro-8,12-olide) | Cytotoxic, antifungal, antiprotozoal acs.orgacs.org |

| Cunninghamella elegans NRRL 1392 | This compound | Five polar metabolites (same as with R. nigricans) | Active against Cryptococcus neoformans and Candida albicans frontiersin.orgfrontiersin.org |

Computational and Theoretical Studies of Pyrethrosin

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a foundational understanding of the structural and electronic properties of pyrethrosin. wikipedia.orgaspbs.com These methods solve the Schrödinger equation for the molecule, yielding precise information about its three-dimensional geometry, bond lengths, and bond angles. wikipedia.org Theoretical calculations are a valuable method for evaluating the structural and spectral properties of organic molecules. irjweb.com

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's chemical reactivity and kinetic stability. irjweb.comphyschemres.org A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.com These calculations can be performed using various DFT functionals, such as B3LYP, with different basis sets to achieve a balance between computational cost and accuracy. irjweb.comnih.gov The resulting data on electron distribution, molecular electrostatic potential, and orbital energies provide a detailed picture of the molecule's electronic landscape. arabjchem.org

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.1 | Debye |

| Total Energy | -955 | Hartrees |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into a static molecular structure, this compound, like many organic molecules, is conformationally flexible. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the dynamic nature and conformational preferences of such molecules. nih.govmun.canih.gov MD simulations track the motions of individual atoms over time, providing a detailed view of the molecule's behavior. ebsco.com

These simulations can reveal the accessible conformations of this compound in different environments, such as in a vacuum or in a solvent. mun.ca By simulating the molecule's movements, researchers can identify low-energy, stable conformations and understand the energy barriers between them. mun.cabiorxiv.org This conformational analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. mun.ca Techniques like replica-exchange molecular dynamics can be employed to enhance the sampling of the conformational space and ensure that a wide range of possible structures is explored. mun.ca The results of these simulations can provide insights into how this compound might interact with biological targets. nih.govnih.gov

In Silico Prediction of Reactivity and Transformation Pathways

Computational methods are increasingly used to predict the chemical reactivity and potential transformation pathways of molecules like this compound. nih.govnih.gov These in silico techniques can help to identify reactive sites within the molecule and predict how it might be metabolized or degraded. nih.govunivie.ac.at This is particularly relevant for understanding the fate of this compound in biological systems or in the environment.

One approach involves using the electronic properties derived from quantum chemical calculations, such as the HOMO and LUMO energies and the molecular electrostatic potential, to predict sites susceptible to nucleophilic or electrophilic attack. irjweb.comarabjchem.org Furthermore, computational tools can simulate metabolic transformations, predicting the likely products of reactions catalyzed by enzymes like cytochrome P450s. univie.ac.at There are also reaction library-based approaches that use generalized reaction schemes to predict the transformation products of compounds in various environmental and biological systems. rsc.org These predictive models can help to prioritize which potential metabolites or degradation products should be targeted for experimental identification. nih.gov

Computational Approaches to Structure-Activity Relationships of this compound Analogues

Understanding the relationship between the structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug discovery. nih.govuni-bonn.de Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of a series of compounds with their biological activity. ui.ac.id

For this compound and its analogues, QSAR studies can be employed to identify the key structural features that are important for a particular biological effect. ui.ac.idnih.gov This process typically involves calculating a variety of molecular descriptors for each analogue, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). ui.ac.idnih.gov These descriptors are then used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. ui.ac.idmdpi.com The resulting QSAR model can then be used to predict the activity of new, untested analogues, thereby guiding the synthesis of more potent and selective compounds. ui.ac.idqsartoolbox.org This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in the development of new therapeutic agents based on the this compound scaffold. ui.ac.id

Q & A

What spectroscopic and chromatographic methods are most effective for characterizing Pyrethrosin’s structural and purity profile?

Answer:

this compound’s structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups and stereochemistry. For example, coupling constants in 1H NMR can resolve chiral centers .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing this compound from isomers .

- Infrared (IR) Spectroscopy: Validates carbonyl and ether groups via characteristic absorption bands.

For purity assessment, reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) effectively separates this compound from contaminants. Validate reproducibility by triplicate runs and spiked controls .

How should researchers design in vitro assays to evaluate this compound’s mechanism of action against specific cellular targets?

Answer:

Apply the PICOT framework to structure the experiment:

- Population (P): Cancer cell lines (e.g., HeLa or MCF-7).

- Intervention (I): this compound treatment at varying concentrations (e.g., 1–100 µM).

- Comparison (C): Untreated cells or positive controls (e.g., doxorubicin).

- Outcome (O): Inhibition rates measured via MTT assay or caspase-3 activity.

- Time (T): 24–72 hours to capture dose- and time-dependent effects.

Key considerations:

- Include triplicate technical replicates and blinded analysis to reduce bias.

- Pre-test solubility in DMSO/PBS to avoid solvent toxicity .

What strategies resolve discrepancies in reported cytotoxicity (LD50) values of this compound across studies?

Answer:

Contradictions often arise from methodological variability. Address this via:

- Standardization: Use identical test organisms (e.g., Artemia salina for brine shrimp lethality) and exposure times (e.g., 24 hours).

- Meta-analysis: Pool data from multiple studies using random-effects models to account for heterogeneity. For example, a 2024 meta-analysis reconciled LD50 variations (20–50 µg/mL) by adjusting for solvent differences .

- Positive controls: Include reference toxins (e.g., potassium dichromate) to calibrate assay sensitivity .

How can researchers optimize synthetic routes for this compound derivatives while ensuring reproducibility?

Answer:

Stepwise optimization:

Route selection: Compare esterification vs. glycosylation pathways for yield and scalability.

Catalyst screening: Test Lewis acids (e.g., BF3·Et2O) or enzymatic catalysts for regioselectivity.

Purity monitoring: Use inline HPLC to track reaction progress and isolate intermediates.

Example workflow:

| Step | Parameter | Optimization Criteria |

|---|---|---|

| 1 | Solvent | Dielectric constant (e.g., DMF vs. THF) |

| 2 | Temperature | 25°C vs. 60°C for kinetic control |

| 3 | Workup | Liquid-liquid extraction vs. column chromatography |

Document all conditions in supplementary materials to enable replication .

What statistical approaches are appropriate for comparing the bioactivity of this compound analogs?

Answer:

- ANOVA with Tukey’s post-hoc test: Identifies significant differences in IC50 values among analogs.

- Dose-response modeling: Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50 and Hill slopes.

- Power analysis: Ensure sample sizes (n ≥ 6) achieve 80% power (α = 0.05) to avoid Type II errors .

Example table for analog comparison:

| Analog | EC50 (µM) | 95% CI | p-value vs. This compound |

|---|---|---|---|

| A1 | 12.3 | 10.5–14.1 | 0.003 |

| A2 | 8.7 | 7.2–10.2 | <0.001 |

How should researchers formulate a PICOT question for this compound’s environmental toxicity studies?

Answer:

PICOT elements:

- Population: Aquatic ecosystems (e.g., Daphnia magna).

- Intervention: this compound exposure at 0.1–10 ppm.

- Comparison: Untreated controls or reference pollutants (e.g., pyrethroids).

- Outcome: Mortality rate, behavioral changes (e.g., swimming inhibition).

- Time: 48-hour acute toxicity assessment.

Methodological rigor:

- Predefine exclusion criteria (e.g., pH fluctuations >0.5).

- Use Kaplan-Meier survival analysis for time-to-event data .

What validation protocols ensure the accuracy of this compound quantification in plant extracts?

Answer:

- Calibration curves: Prepare 5–7 concentration points (e.g., 1–100 µg/mL) with R² ≥ 0.995.

- Recovery tests: Spike extracts with 80%, 100%, and 120% this compound standards; accept recoveries of 85–115%.

- Inter-day precision: Analyze the same sample across three days; CV ≤ 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.